(4-Chlorophenyl)-(4-fluorophenyl)methanamine
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Description
(4-Chlorophenyl)-(4-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.69. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
The study of weak interactions in compounds involving (4-Chlorophenyl)-(4-fluorophenyl) structures has revealed intricate details. These compounds form structures linked by strong hydrogen bonds, and they exhibit interesting C-F···p interactions due to the fluorine atom's positioning between phenyl rings. Notably, certain structures demonstrate significant intermolecular interactions, such as Cl···Cl interactions, which are integral in determining the overall molecular arrangement (Choudhury et al., 2002).
Crystal Structure Analysis
Extensive crystal structure analyses have been performed on compounds like nuarimol, containing (4-Chlorophenyl)-(4-fluorophenyl) components. These studies have elucidated the angles between molecular planes and how these structures are stabilized by a network of hydrogen bonds and weak interactions like C-H···π and C-Cl···π. Such insights are crucial for understanding the three-dimensional arrangement of molecules and the potential implications for their properties and applications (Kang et al., 2015).
Chemical Synthesis and Modification
Synthesis pathways and structural characterizations have been explored for various compounds containing the (4-Chlorophenyl)-(4-fluorophenyl) moiety. These studies involve not only the synthesis of these complex molecules but also their crystallization and detailed structure determination using techniques like single-crystal diffraction. The resulting compounds exhibit interesting conformational properties and planarity, which are crucial for their potential applications in various fields (Kariuki et al., 2021).
Antibacterial and Antioxidant Properties
Research has been directed towards the synthesis of derivatives of (4-Chlorophenyl)-(4-fluorophenyl) structures and evaluating their biological activities, particularly their antibacterial and antioxidant properties. These studies are vital for identifying new compounds that could lead to the development of novel therapeutic agents (Arutyunyan et al., 2012).
Computational and Theoretical Studies
Theoretical analyses, including first-order hyperpolarizability and NBO analysis, have been performed on (4-Chlorophenyl)-(4-fluorophenyl) derivatives. These studies contribute to our understanding of the electronic properties, charge distribution, and stability of these molecules, which are essential for assessing their suitability in various technological applications (Najiya et al., 2014).
Environmental Applications
Investigations into the sonochemical degradation of organic pollutants, including compounds with (4-Chlorophenyl)-(4-fluorophenyl) groups, have highlighted the potential of ultrasonic technology in the treatment of wastewater. This research is pivotal for developing efficient methods for the removal of hazardous substances from the environment (Goskonda et al., 2002).
Properties
IUPAC Name |
(4-chlorophenyl)-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXUGOPMGQXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.